molecular formula C27H29NO6 B14954883 4,8-dimethyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

4,8-dimethyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

Cat. No.: B14954883
M. Wt: 463.5 g/mol
InChI Key: UTWWJRALOAMHEY-UHFFFAOYSA-N
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Description

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the coumarin core. This can be achieved by the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst .

This can be done through a nucleophilic substitution reaction where the coumarin derivative reacts with benzyl chloroformate in the presence of a base such as triethylamine .

Finally, the cyclohexane-1-carboxylate moiety is introduced through an esterification reaction. This involves the reaction of the intermediate compound with cyclohexanecarboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxycarbonyl group enhances its stability and bioavailability, making it a valuable compound for pharmaceutical research .

Properties

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C27H29NO6/c1-17-14-24(29)34-25-18(2)23(13-12-22(17)25)33-26(30)21-10-8-19(9-11-21)15-28-27(31)32-16-20-6-4-3-5-7-20/h3-7,12-14,19,21H,8-11,15-16H2,1-2H3,(H,28,31)

InChI Key

UTWWJRALOAMHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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